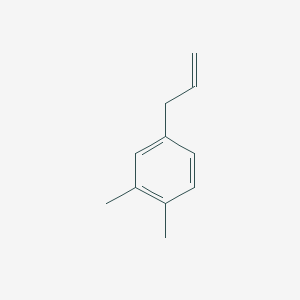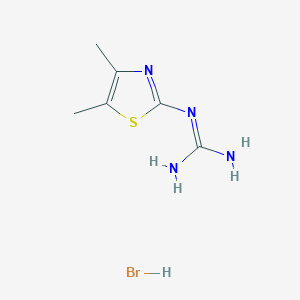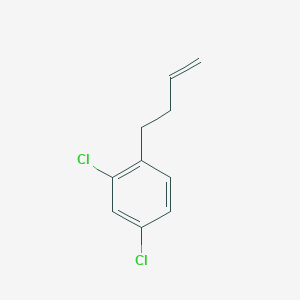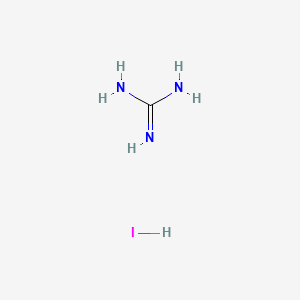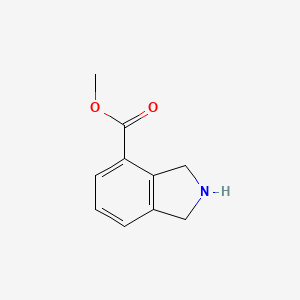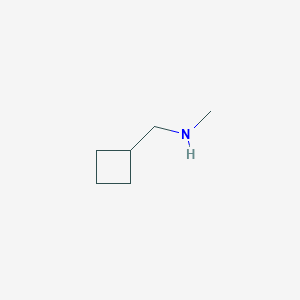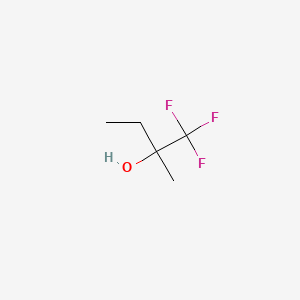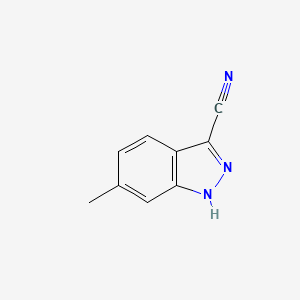
6-Methyl-1H-indazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-1H-indazole-3-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years due to their wide range of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1H-indazole-3-carbonitrile” consists of a benzene ring fused to a pyrazole, with a methyl group attached to the 6th position and a carbonitrile group attached to the 3rd position . The molecular formula is C9H7N3 and the molecular weight is 157.172 .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles . Also, a radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, can provide a broad range of alkylated products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-1H-indazole-3-carbonitrile” include a density of 1.3±0.1 g/cm3, a boiling point of 214.4±33.0 °C at 760 mmHg, and a flash point of 87.6±10.6 °C .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Indazole compounds have been observed to possess antiproliferative activity against various neoplastic cell lines. Specifically, derivatives such as 3-amino-1H-indazole-1-carboxamides show promise in inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle . While this information is not directly about “6-Methyl-1H-indazole-3-carbonitrile”, it suggests that similar compounds could be explored for their anticancer properties.
Enzyme Inhibition
Indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in diabetic complications, suggesting that “6-Methyl-1H-indazole-3-carbonitrile” could potentially be researched for its efficacy in enzyme inhibition related to diabetes management.
Antihypertensive Agents
Indazole-containing heterocyclic compounds are known for their medicinal applications, including as antihypertensive agents . Research into “6-Methyl-1H-indazole-3-carbonitrile” could focus on its potential to regulate blood pressure.
Antidepressant Properties
The indazole motif is also associated with antidepressant effects . This opens up another avenue for research into the psychological and neurological applications of “6-Methyl-1H-indazole-3-carbonitrile”.
Anti-inflammatory Applications
Indazoles are recognized for their anti-inflammatory properties . “6-Methyl-1H-indazole-3-carbonitrile” could be investigated for its use in treating inflammatory conditions.
Antibacterial Research
The broad spectrum of medicinal applications of indazoles includes antibacterial activity . This suggests that “6-Methyl-1H-indazole-3-carbonitrile” might be useful in the development of new antibacterial agents.
Antioxidant Activity
Imidazole-containing compounds have been synthesized and evaluated for antioxidant activity . Although “6-Methyl-1H-indazole-3-carbonitrile” is not an imidazole, its structural similarity to indazoles that have shown antioxidant properties could mean it has potential in this field as well.
Wirkmechanismus
Target of Action
6-Methyl-1H-indazole-3-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
The mode of action of indazole derivatives can vary depending on the specific derivative and its targets. For instance, some indazole derivatives have been found to inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer . .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some indazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its targets and mode of action. For example, some indazole derivatives have been found to have potent antiviral activity, with inhibitory activity against influenza A . .
Zukünftige Richtungen
Indazole derivatives have a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions for “6-Methyl-1H-indazole-3-carbonitrile” could involve further exploration of its potential medicinal applications.
Eigenschaften
IUPAC Name |
6-methyl-1H-indazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJTVZAZBXNIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indazole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

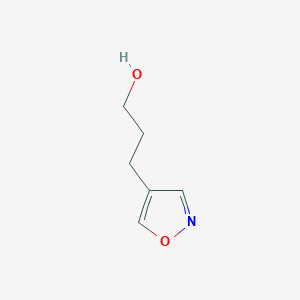

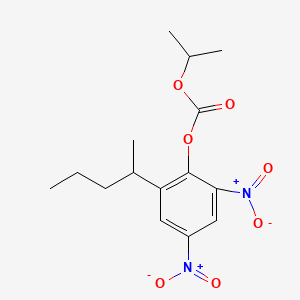
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)
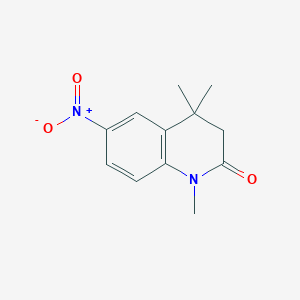
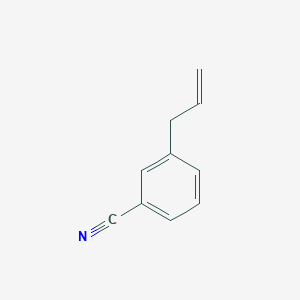
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)
